molecular formula C13H10N2O B3063413 N-phenyl-1,3-benzoxazol-2-amine CAS No. 6631-42-1

N-phenyl-1,3-benzoxazol-2-amine

Cat. No.: B3063413
CAS No.: 6631-42-1
M. Wt: 210.23 g/mol
InChI Key: BFLIOKCEGCUTNH-UHFFFAOYSA-N
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Description

N-Phenylbenzo[d]oxazol-2-amine: is an organic compound with the molecular formula C13H10N2O . It is a derivative of benzoxazole, where the nitrogen atom in the oxazole ring is bonded to a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylbenzo[d]oxazol-2-amine can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with phenyl isothiocyanate in the presence of sodium iodide and sodium chloride in a mixture of ethanol and water. The reaction is typically carried out at room temperature for about 2 hours, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of N-Phenylbenzo[d]oxazol-2-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of hazardous solvents and reagents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: N-Phenylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylbenzo[d]oxazol-2-one , while reduction can produce N-phenylbenzo[d]oxazol-2-amine derivatives .

Scientific Research Applications

N-Phenylbenzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-Phenylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Phenylbenzothiazol-2-amine
  • N-Phenylbenzimidazol-2-amine
  • N-Phenylbenzoxazol-2-one

Uniqueness: N-Phenylbenzo[d]oxazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

6631-42-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

N-phenyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H10N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H,14,15)

InChI Key

BFLIOKCEGCUTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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